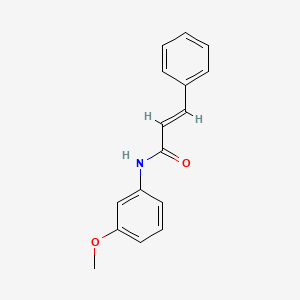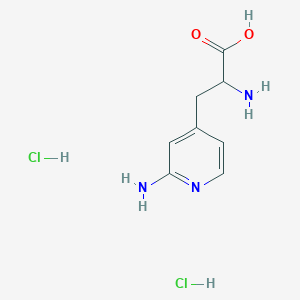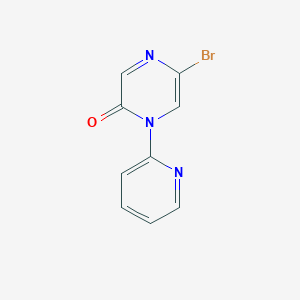
5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt. Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone using suitable reagents .
Scientific Research Applications
Synthesis and Chemical Characterization
Construction of Polymetallic Architectures : The synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives similar to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has demonstrated their utility in constructing polymetallic architectures. These compounds exhibit a wide range of redox and emission properties, showcasing their potential in material science, particularly for organic light-emitting devices (OLEDs) (Stagni et al., 2008).
Halogen Bond Donors : N,N′-Dibromohydantoins, used as electrophilic bromination reagents, have been successfully employed as halogen bond (XB) donors in crystalline adducts with pyridines acting as halogen bond acceptors. This application highlights the role of brominated compounds in enhancing intermolecular interactions, which is crucial for developing novel materials and catalysts (Nicolas et al., 2016).
Photophysical Properties and Applications
- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including compounds structurally related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has unveiled their capacity for exhibiting three types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing these compounds' potential in developing optical materials and sensors (Vetokhina et al., 2012).
Catalytic and Biological Applications
Antitumor Activity : Compounds derived from 5-Bromo-2-pyridinyl variants have shown antitumor activity against various cancer cell lines, including BEL-7404, HepG2, NCI-H460, T-24, and A549. These findings highlight the potential of such compounds in cancer research and therapy development (Huang et al., 2017).
Cytotoxic Selectivity : The same study by Huang et al. also emphasizes the compounds' cytotoxic selectivity, showing no significant toxicity against human normal liver cell lines HL-7702. This selectivity is crucial for developing safer chemotherapeutic agents.
Environmental and Material Science Applications
- Corrosion Inhibition : Schiff bases derived from brominated compounds, including those related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, have been identified as effective inhibitors for carbon steel corrosion in acidic and chloride-containing environments. These findings are significant for the development of new materials that resist corrosion, extending their lifespan in industrial applications (El-Lateef et al., 2015).
properties
IUPAC Name |
5-bromo-1-pyridin-2-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-6-13(9(14)5-12-7)8-3-1-2-4-11-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGRLBFQVZQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)
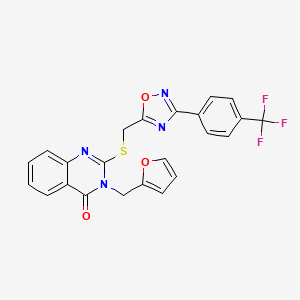
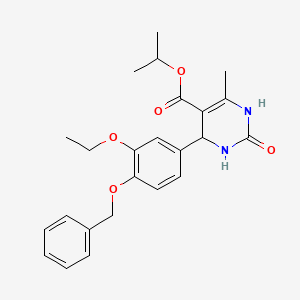
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)
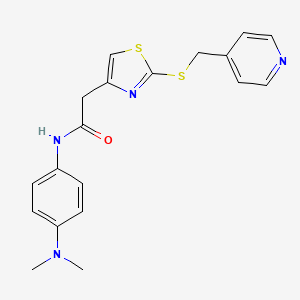
![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)

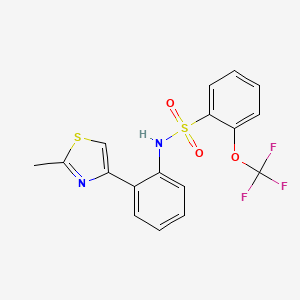
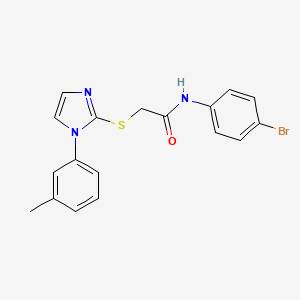
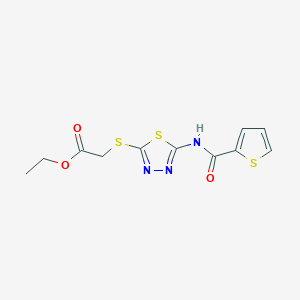
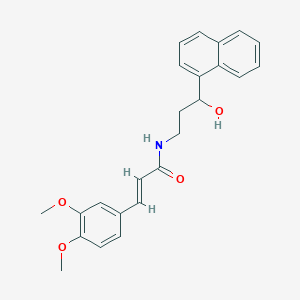
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)
